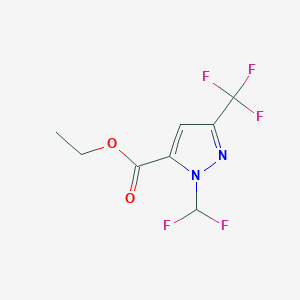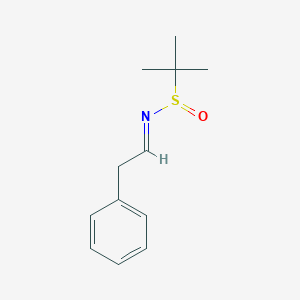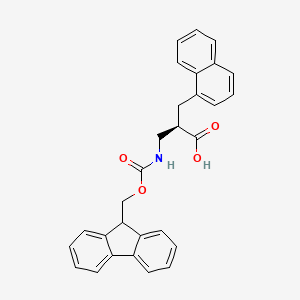
3,6-Dibromo-4-chloro-7-fluoroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dibromo-4-chloro-7-fluoroquinoline is a halogenated quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of bromine, chlorine, and fluorine atoms into the quinoline structure enhances its chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-4-chloro-7-fluoroquinoline typically involves halogenation reactions. One common method is the bromination of 4-chloro-7-fluoroquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 6 positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dibromo-4-chloro-7-fluoroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Cross-Coupling Reactions: The presence of halogen atoms makes it suitable for cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Cross-Coupling: Palladium catalysts and boronic acids or esters.
Major Products
Substitution Products: Amino or thioquinolines.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
Coupling Products: Biaryl or heteroaryl derivatives.
Applications De Recherche Scientifique
3,6-Dibromo-4-chloro-7-fluoroquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates with antibacterial, antiviral, or anticancer activities.
Biological Studies: The compound is used in studies to understand the structure-activity relationships of quinoline derivatives.
Material Science: It is employed in the development of organic semiconductors and liquid crystals.
Agricultural Chemistry: The compound is explored for its potential use as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action of 3,6-Dibromo-4-chloro-7-fluoroquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with DNA. For example, fluoroquinolines are known to inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and transcription . The presence of halogen atoms can enhance the binding affinity and specificity of the compound to its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-7-fluoroquinoline
- 6,7-Difluoroquinoline
- 3,4-Dibromoquinoline
- 4-Bromo-7,8-difluoroquinoline
Uniqueness
3,6-Dibromo-4-chloro-7-fluoroquinoline is unique due to the specific combination of bromine, chlorine, and fluorine atoms. This combination enhances its reactivity and potential biological activity compared to other halogenated quinolines. The presence of multiple halogen atoms allows for diverse chemical modifications and applications .
Propriétés
Formule moléculaire |
C9H3Br2ClFN |
|---|---|
Poids moléculaire |
339.38 g/mol |
Nom IUPAC |
3,6-dibromo-4-chloro-7-fluoroquinoline |
InChI |
InChI=1S/C9H3Br2ClFN/c10-5-1-4-8(2-7(5)13)14-3-6(11)9(4)12/h1-3H |
Clé InChI |
RJFKVNWODLAILO-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1Br)F)N=CC(=C2Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methoxypyrrolo[1,2-b]pyridazine](/img/structure/B12956591.png)


![2-(4-Phenylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12956607.png)



![[1,7]Naphthyridine 1-oxide](/img/structure/B12956636.png)


![5-Chloro-7-methoxy-1-(2-methoxyethyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B12956655.png)

![4-Chloro-6-(pyridin-4-yl)thieno[3,2-d]pyrimidine](/img/structure/B12956669.png)

